N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide compound characterized by its white to pale yellow solid state . This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a pyrazole ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the functionalization of different substrates. One common method includes the reaction of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole with a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring .
Scientific Research Applications
N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar structural features but different functional groups.
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide: Shares the sulfonyl and acetamide groups but has an isoxazole ring instead of a pyrazole ring.
Uniqueness
N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14F3N3O4S |
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Molecular Weight |
365.33 g/mol |
IUPAC Name |
N-[4-[[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14F3N3O4S/c1-8-7-12(21,13(14,15)16)19(18-8)24(22,23)11-5-3-10(4-6-11)17-9(2)20/h3-6,21H,7H2,1-2H3,(H,17,20) |
InChI Key |
YHUHVYCZVBXWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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